Computational Pharmacokinetic Comparison of 1-Bromo-3-cyclopropylpropan-2-one and Its Phenyl Analog
While not a direct experimental comparison, computational predictions of physicochemical properties indicate a clear difference between the target cyclopropyl compound and its closest phenyl analog, 1-bromo-3-phenylpropan-2-one. This class-level inference suggests a higher likelihood of desirable drug-like properties for the cyclopropyl derivative . The target compound's lower LogP value (1.75) indicates reduced lipophilicity compared to the phenyl analog's computed LogP (2.61), which is predicted to translate into better aqueous solubility and potentially a more favorable in vivo distribution profile .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.75 |
| Comparator Or Baseline | 1-Bromo-3-phenylpropan-2-one (CAS 20772-12-7): Predicted LogP = 2.61 |
| Quantified Difference | ΔLogP = -0.86 (lower lipophilicity for the target compound) |
| Conditions | Computational prediction (method unspecified) from chemical databases |
Why This Matters
Lower lipophilicity (LogP) is generally associated with reduced non-specific binding, lower risk of hERG channel inhibition, and improved solubility, making this scaffold a more attractive starting point for lead optimization in drug discovery .
